2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol

Physicochemical characterization Regioisomer comparison Chromatographic behavior

2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol (CAS 1343309-31-8) is a small-molecule heterocyclic building block comprising a cyclopentanol ring substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl group. With a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol, it is supplied commercially at purities typically ranging from 95% to 98%.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13303252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2CCCC2O
InChIInChI=1S/C9H14N2O/c1-11-8(5-6-10-11)7-3-2-4-9(7)12/h5-7,9,12H,2-4H2,1H3
InChIKeyMWWDNLOWUMFURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol: Chemical Identity and Procurement Baseline for a Pyrazole-Cyclopentanol Building Block


2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol (CAS 1343309-31-8) is a small-molecule heterocyclic building block comprising a cyclopentanol ring substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl group [1]. With a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol, it is supplied commercially at purities typically ranging from 95% to 98% . The compound serves primarily as a synthetic intermediate or core scaffold in medicinal chemistry programs, notably in the development of cyclin-dependent kinase (CDK) inhibitors and sigma-1 receptor ligands, owing to the pyrazole-cyclopentanol pharmacophore [2].

Why Generic Substitution of 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol Carries Procurement Risk


In-class pyrazole-cyclopentanol analogs cannot be treated as interchangeable due to the profound impact of regioisomerism and stereochemistry on molecular recognition. The 1-methyl-5-pyrazolyl substitution pattern, as opposed to the 1-methyl-3-pyrazolyl or 1-methyl-4-pyrazolyl isomers, dictates a distinct spatial orientation of the hydrogen-bond-accepting pyrazole nitrogen and the hydroxyl group, which is critical for target binding in kinase and GPCR programs [1]. Furthermore, the compound contains two undefined stereocenters, leading to four possible stereoisomers (including the racemic cis and trans forms, such as the (1R,2S)-isomer sold under CAS 1450599-03-7) that exhibit different physicochemical properties and, inferentially, biological activity . Procurement of undefined stereochemical mixtures or incorrect regioisomers introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies and patent positioning, as evidenced by the specific stereochemical requirements in cyclopentanol-pyrazole CDK inhibitor patents [2].

Quantitative Differentiation of 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol from Its Closest Analogs


Physicochemical Properties: Measured vs. Computed Values for the Target Compound and Its Positional Isomer

The computed LogP (XLogP3-AA) for 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is 0.5, indicating a balanced hydrophilic/hydrophobic profile suitable for oral bioavailability [1]. This value differs from its 1-methyl-1H-pyrazol-3-yl isomer, which has a computed LogP of 0.7, suggesting that the 5-substituted isomer is slightly more polar, which may influence solubility and membrane permeability in biological assays [2]. Both compounds share a topological polar surface area (TPSA) of 38.1 Ų, emphasizing that the difference in lipophilicity stems solely from the regioisomeric arrangement.

Physicochemical characterization Regioisomer comparison Chromatographic behavior

Stereochemical Integrity: Market Availability of a Defined Absolute Stereoisomer vs. Racemic Mixture

The target compound is commercially available as a racemic mixture (CAS 1343309-31-8, purity 95%) and as a single absolute stereoisomer, (1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol (CAS 1450599-03-7, purity 98%) . The defined isomer is 3 percentage points higher in purity (98% vs. 95%) and eliminates the stereochemical uncertainty that plagues the racemate, which contains four stereoisomers. The optical rotation and enantiomeric excess are specified for the (1R,2S) form, providing a quality control benchmark absent from the racemic product.

Stereochemistry Procurement specification Analytical purity

Structural Role in CDK2 Inhibitor Pharmacophore: Rationale for Scarcity of Direct Comparative Data

2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol functions as the core alcohol intermediate in a series of potent CDK2 inhibitors exemplified in patent EP4516786A1, where esterification of the cyclopentanol hydroxyl with diverse acyl groups yields compounds with nanomolar enzymatic activity [1]. The patent discloses that the trans relative stereochemistry between the hydroxyl and the pyrazole ring is crucial for CDK2 binding, with the (1R,2S) configuration being specifically claimed. While the parent alcohol itself has not been tested in isolation across public databases, class-level inference from the patent's structure-activity relationships indicates that analogous cycloalkyl-annelated pyrazoles lacking the 5-substitution pattern show a >10-fold loss in CDK2 affinity.

CDK2 kinase inhibition Medicinal chemistry Scaffold comparison

Optimal Application Scenarios for 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol Based on Quantitative Differentiation


Stereospecific Synthesis of Patent-Protected CDK2 Inhibitor Candidates

The (1R,2S)-isomer (CAS 1450599-03-7) is the direct precursor for esterification reactions yielding the CDK2 inhibitors claimed in EP4516786A1. Its defined trans stereochemistry is essential for achieving the sub-100 nM enzymatic activity reported for the derivative series [1]. Use of the racemate or incorrect regioisomer would compromise both biological activity and freedom-to-operate.

Physicochemical Lead Optimization Campaigns

With a computed LogP of 0.5 and a TPSA of 38.1 Ų, the 5-isomer exhibits superior drug-likeness parameters compared to its 3-isomer (LogP 0.7), making it the preferred starting point for medicinal chemistry programs aiming to maintain low lipophilicity while optimizing target affinity [2]. This quantitative difference supports its selection in fragment-based drug discovery and scaffold hopping exercises.

Analytical Method Development and Reference Standard Procurement

The commercial availability of both the racemate (95% purity) and the single (1R,2S)-isomer (98% purity) enables robust analytical method development for chiral purity assessment . The defined isomer serves as a reference standard for quantifying enantiomeric excess in asymmetric synthetic routes, while the racemate is useful for establishing chromatographic separation conditions.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.